Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H20NO7P and its molecular weight is 297.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705124. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Transformations
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate plays a significant role in the synthesis of complex organic compounds. It has been used in the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which is further reacted with various amines and nucleophiles to produce substitution products and fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).
Peptide and Amino Acid Derivatives
This compound is instrumental in the formation of peptide and amino acid derivatives. The tert-butoxycarbonyl group from N-blocked amino acids and peptides can be quantitatively cleaved, aiding in the accurate determination of derivatives (Ehrlich-Rogozinski, 1974). Moreover, the tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester's conformation in the crystalline state and gas phase has been studied, providing insights into the structural aspects of these compounds (Ejsmont et al., 2007).
Polymerization and Material Science
In material science, the compound has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers, synthesized by condensing N-(tert-butoxycarbonyl)-l-alanine with various compounds, are used to form polymers with potential applications in various fields (Gao et al., 2003).
Structural Analysis in Crystallography
The compound also finds application in crystallography for the analysis of molecular and solid-state structures. Studies have revealed interesting aspects of its conformation and interactions in different states, enhancing our understanding of molecular structures (Wani et al., 2014).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic transformations .
Mode of Action
The compound’s mode of action involves its use as a reagent in various organic transformations . It’s also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known to be involved in various classes of two-component and multi-component organic reactions .
Pharmacokinetics
It’s known to be a valuable and efficient substrate in various organic transformations .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it’s involved in. As a reagent in organic transformations, it contributes to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunlight can cause photodegradation of certain compounds, altering their efficacy . Additionally, the presence of other chemicals, such as surfactants, can also impact the compound’s action .
Properties
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHAPRKTPAREGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327936, DTXSID90920329 | |
Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89524-98-1, 90548-94-0 | |
Record name | Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Boc-alpha-phosphonoglycine trimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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